4,4'-Dimethoxy diphenyl sulfide
Description
Contextualization within Organic Sulfur Chemistry
4,4'-Dimethoxy diphenyl sulfide (B99878) belongs to the class of organic compounds known as diaryl sulfides. These are aromatic sulfides characterized by a sulfur atom bridging two aryl (aromatic ring) groups. nih.govwikipedia.org In this specific molecule, the aryl groups are 4-methoxyphenyl (B3050149) groups. The presence of the sulfur atom and the methoxy (B1213986) functional groups (-OCH3) on the phenyl rings significantly influences the compound's electronic properties, reactivity, and potential applications.
Organic sulfur chemistry is a broad and active area of research. Sulfur's ability to exist in various oxidation states (sulfide, sulfoxide (B87167), sulfone) and to form stable bonds with carbon makes it a versatile element in the design of functional molecules. Diaryl sulfides, as a subclass, are of particular interest due to their structural rigidity and the potential for the sulfur atom to mediate electronic communication between the two aromatic rings.
Historical Overview of Diaryl Sulfide Research
The study of diaryl sulfides has a long history, with early research focusing on fundamental synthesis methods. One of the classical methods for preparing diphenyl sulfide involves the reaction of benzene (B151609) with sulfur chloride in the presence of a Lewis acid like aluminum chloride. orgsyn.org Over the years, research has expanded to develop more efficient and versatile synthetic routes.
Significant advancements in cross-coupling reactions, particularly those catalyzed by transition metals like palladium and nickel, have revolutionized the synthesis of diaryl sulfides. organic-chemistry.orgoup.com These modern methods offer greater functional group tolerance and allow for the preparation of a wide array of substituted diaryl sulfides with high precision and yield. The development of odorless synthetic protocols, such as the rhodium-catalyzed reaction of organoboron compounds with S-aryl thiosulfonates, has also been a notable milestone, addressing the often unpleasant odors associated with sulfur compounds. rsc.org
Contemporary Significance of 4,4'-Dimethoxy Diphenyl Sulfide in Chemical Science
In the contemporary scientific landscape, this compound and related diaryl sulfides are significant for several reasons. They serve as important intermediates and building blocks in the synthesis of more complex molecules. The core diaryl sulfide structure is found in various biologically active compounds and functional materials.
Research has shown that diaryl sulfides can exhibit a range of biological activities, including potential applications in medicine. escholarship.org Furthermore, the unique electronic and photophysical properties of these compounds make them candidates for use in materials science, for instance, in the development of photoinitiators. wikipedia.org The specific compound, this compound, with its electron-donating methoxy groups, is a valuable model system for studying the structure-property relationships within the diaryl sulfide class.
Interactive Data Table: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | 1-methoxy-4-[(4-methoxyphenyl)sulfanyl]benzene sigmaaldrich.com |
| Molecular Formula | C14H14O2S sigmaaldrich.comkeyorganics.net |
| Molecular Weight | 246.33 g/mol sigmaaldrich.com |
| Physical Form | White to Yellow Solid sigmaaldrich.comsigmaaldrich.com |
| CAS Number | 3393-77-9 sigmaaldrich.comkeyorganics.net |
| Purity | Typically 95% sigmaaldrich.comsigmaaldrich.com |
| InChI Key | UKHKZGJCPDWXQY-UHFFFAOYSA-N sigmaaldrich.comsigmaaldrich.com |
Detailed Research Findings
The synthesis of substituted diphenyl sulfides, including this compound, can be achieved through various methods. One approach involves the Friedel-Crafts reaction of a substituted benzenesulfenyl chloride with a substituted benzene in the presence of a Lewis acid catalyst. google.com This method offers a pathway to a range of substituted diaryl sulfides.
Another versatile strategy for synthesizing diaryl sulfides is through metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed reactions have been developed for the coupling of aryl halides and sulfonates with thiols, demonstrating high efficiency and broad functional group tolerance. organic-chemistry.org Nickel-catalyzed cross-coupling reactions also provide an effective means of forming the carbon-sulfur bond in diaryl sulfides. oup.com
A significant area of research for diaryl sulfides lies in their potential biological applications. Studies have explored the synthesis of diaryl and heteroaryl sulfides and evaluated their activity against various cell lines. For example, certain diaryl sulfide analogs have been investigated for their selective activity against breast cancer cell lines. escholarship.orgacs.org
The oxidation of the sulfide linkage to a sulfoxide or sulfone can lead to compounds with different properties and applications. For instance, 4,4'-Dimethoxy diphenyl sulfoxide is a related compound that can be manufactured for various uses. guidechem.com The synthesis of 4,4'-diamino-diphenyl-sulfone, an important industrial chemical, can proceed through a 4-nitro, 4'-amino-diphenyl-sulfide intermediate, which is then oxidized and reduced. google.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methoxy-4-(4-methoxyphenyl)sulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2S/c1-15-11-3-7-13(8-4-11)17-14-9-5-12(16-2)6-10-14/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHKZGJCPDWXQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10347195 | |
| Record name | Bis(4-methoxyphenyl) sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10347195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3393-77-9 | |
| Record name | 1,1′-Thiobis[4-methoxybenzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3393-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(4-methoxyphenyl) sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10347195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, 1,1'-thiobis[4-methoxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Strategic Approaches for 4,4 Dimethoxy Diphenyl Sulfide
Classic Synthetic Routes and Their Mechanistic Investigations
Traditional methods for the synthesis of diaryl sulfides, including 4,4'-Dimethoxy diphenyl sulfide (B99878), have heavily relied on nucleophilic aromatic substitution and electrophilic thiolation reactions.
Nucleophilic Aromatic Substitution Pathways for Diaryl Sulfides
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic chemistry for forming carbon-heteroatom bonds on aromatic rings. wikipedia.org In the context of synthesizing 4,4'-Dimethoxy diphenyl sulfide, this pathway typically involves the reaction of a nucleophilic sulfur species with an appropriately activated anisole (B1667542) derivative.
The mechanism of an SNAr reaction proceeds via an addition-elimination pathway. diva-portal.org A nucleophile attacks the aromatic ring at the carbon atom bearing a suitable leaving group, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. diva-portal.org For the reaction to proceed efficiently, the aromatic ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.org The presence of these groups helps to stabilize the negative charge of the Meisenheimer complex. diva-portal.org The reaction is completed by the departure of the leaving group, which restores the aromaticity of the ring. diva-portal.org
While SNAr reactions are a staple in organic synthesis, their application to the direct synthesis of this compound can be challenging. The methoxy (B1213986) group is an electron-donating group, which deactivates the aromatic ring towards nucleophilic attack. Therefore, harsh reaction conditions or the use of highly reactive sulfur nucleophiles may be necessary.
Electrophilic Thiolation Reactions in Anisole Derivatives
An alternative classical approach involves the electrophilic thiolation of anisole. In this "umpolung" or reverse polarity strategy, the sulfur atom acts as the electrophile, and the electron-rich anisole ring acts as the nucleophile. acsgcipr.org This method is particularly well-suited for electron-rich aromatic compounds like anisole, where the methoxy group activates the ring towards electrophilic attack.
The reaction involves the attack of the anisole ring on an electrophilic sulfur species. acsgcipr.org A variety of reagents can serve as the electrophilic sulfur source, including those with S-Cl, S-CN, or other good leaving groups attached to the sulfur atom. acsgcipr.org The reaction typically proceeds with high regioselectivity, with the sulfur electrophile adding to the para position of the anisole ring due to the directing effect of the methoxy group. Recent advancements have focused on developing new electrophilic sulfur reagents and catalyst systems to improve the efficiency and scope of these reactions. rsc.org For instance, a two-step procedure involving the C-H sulfenylation of electron-rich arenes with succinylthioimidazolium salts has been reported for the synthesis of unsymmetrical diaryl sulfides. nih.gov
Transition Metal-Catalyzed Coupling Reactions in this compound Synthesis
To overcome the limitations of classical methods, transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-S bonds. These methods often proceed under milder conditions and exhibit broader functional group tolerance.
Copper-Catalyzed C(aryl)–S Coupling Strategies in Diaryl Sulfide Formation
Copper-catalyzed cross-coupling reactions have a long history in the synthesis of diaryl sulfides and represent a cost-effective alternative to palladium-based systems. nih.gov These reactions typically involve the coupling of an aryl halide with a thiol in the presence of a copper catalyst and a base.
A significant advancement in this area was the development of a ligand-free copper-catalyzed C-S coupling reaction between aryl iodides and thiophenols using a small amount of copper iodide (CuI). uu.nl This protocol offers simplicity and avoids the need for expensive and often air-sensitive ligands. uu.nl The reaction proceeds with a variety of aryl iodides and thiophenols, tolerating both electron-donating and electron-withdrawing substituents. uu.nl
| Aryl Iodide | Thiol | Catalyst | Base | Solvent | Yield (%) |
| 4-Iodoanisole | 4-Methoxythiophenol | CuI (2.5 mol%) | K₂CO₃ | NMP | 95 |
| Iodobenzene | Thiophenol | CuI (1.5 mol%) | K₂CO₃ | NMP | 98 |
| 1-Iodo-4-nitrobenzene | Thiophenol | CuI (1.5 mol%) | K₂CO₃ | NMP | 99 |
Data sourced from a study on ligand-free copper-catalyzed C-S coupling. uu.nl
More recently, methods utilizing elemental sulfur as the thiolating agent in copper-catalyzed reactions have been developed, offering an even more atom-economical approach. researchgate.net
Palladium-Mediated Cross-Coupling Methodologies for Aryl Sulfides
Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods for the formation of C-S bonds. nih.gov These reactions typically involve the coupling of an aryl halide or triflate with a thiol or a thiol equivalent in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.govacs.org
The catalytic cycle is believed to involve the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the thiolate and subsequent reductive elimination to afford the diaryl sulfide and regenerate the Pd(0) catalyst. acs.org The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine ligands often providing the best results. nih.gov
Recent research has focused on the development of highly active and stable palladium precatalysts that can be easily handled and activated in situ. nih.gov These advancements have expanded the scope of palladium-catalyzed C-S coupling to include less reactive aryl chlorides and a wider range of functional groups. nih.gov
| Aryl Halide | Thiol | Palladium Source | Ligand | Base | Yield (%) |
| 4-Chloroanisole | 4-Methoxythiophenol | Pd₂(dba)₃ | XPhos | NaOtBu | High |
| 4-Bromoanisole | Thiophenol | Pd(OAc)₂ | PCy₃ | K₂CO₃ | Good |
This table represents typical conditions and outcomes for palladium-catalyzed C-S coupling reactions. nih.govacs.org
Nickel Complex-Catalyzed Approaches for Symmetrical Diaryl Chalcogenides
Nickel catalysis has gained prominence as a more economical and sustainable alternative to palladium for cross-coupling reactions. youtube.com Nickel catalysts can effectively promote the coupling of aryl halides with thiols to form diaryl sulfides. organic-chemistry.org
One notable approach involves the use of a Ni/dcypt catalyst for an aryl exchange reaction between 2-pyridyl sulfides and aryl electrophiles, which avoids the use of odorous thiols. organic-chemistry.org Additionally, magnetic mesocellular foams functionalized with nickel complexes have been developed as efficient and reusable nanocatalysts for the synthesis of symmetrical diaryl chalcogenides.
The reactivity of nickel catalysts can be significantly different from that of palladium. Nickel can access a wider range of oxidation states, including Ni(I) and Ni(III), which can lead to different reaction pathways and selectivities. youtube.com While palladium is relatively insensitive to many functional groups, nickel catalysts can be more sensitive, which can be both a challenge and an opportunity for selective transformations. youtube.com
| Aryl Halide | Sulfur Source | Catalyst | Conditions | Product |
| 4-Haloanisole | Thiol | Ni complex | Base, solvent | This compound |
| 4-Haloanisole | Diaryl disulfide | Ni complex | Reductant | This compound |
This table illustrates general approaches for nickel-catalyzed synthesis of symmetrical diaryl sulfides.
Catalyst-Free and Environmentally Conscious Synthesis Protocols
The development of synthetic methodologies that minimize or eliminate the need for catalysts, particularly those based on heavy metals, is a cornerstone of green chemistry. Similarly, the exploration of environmentally benign solvent and reagent systems is crucial for reducing the ecological footprint of chemical manufacturing. This section details catalyst-free approaches and the use of green systems for the synthesis of this compound.
Aryl Diazonium Salt and Thioacetamide-Based Sulfide Synthesis
A notable catalyst-free method for the formation of diaryl sulfides involves the reaction of an aryl diazonium salt with thioacetamide (B46855), which serves as a sulfur surrogate. This approach circumvents the need for metal catalysts, offering a more environmentally friendly and economically viable route to compounds such as this compound.
The general strategy involves the in situ generation of a reactive sulfur species from thioacetamide, which then couples with the aryl diazonium salt. A representative procedure for the synthesis of a diaryl disulfide, which can be adapted for sulfide synthesis, involves reacting an arenediazonium salt with thioacetamide in an anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO) at room temperature. rsc.org For the specific synthesis of this compound, 4-methoxybenzenediazonium (B1197204) tetrafluoroborate (B81430) would be the chosen diazonium salt.
The reaction proceeds by stirring the arenediazonium salt and thioacetamide in DMSO. rsc.org Upon completion, the reaction mixture is typically diluted with water and the product is extracted with an organic solvent, such as ethyl acetate. The organic layer is then washed, dried, and the solvent is removed under vacuum to yield the crude product, which can be purified by column chromatography. rsc.org
Table 1: Representative Reaction Parameters for Catalyst-Free Diaryl Disulfide Synthesis
| Parameter | Value/Condition |
| Arylating Agent | Arenediazonium salt |
| Sulfur Source | Thioacetamide |
| Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) |
| Temperature | Room Temperature |
| Reaction Time | 2 hours |
| Work-up | Dilution with water, extraction with ethyl acetate |
| Purification | Column chromatography |
This table is based on a general procedure for diaryl disulfide synthesis which is a related process. rsc.org
Exploration of Green Solvents and Reagent Systems
The principles of green chemistry encourage the use of non-toxic, renewable, and less hazardous solvents and reagents. In the context of this compound synthesis, several environmentally conscious systems have been explored.
One approach involves the use of polyethylene (B3416737) glycol (PEG) as a green solvent. For instance, the coupling of diaryl disulfides with aryl iodides can be achieved using copper nanopowder as a catalyst in PEG-400. organic-chemistry.org This system is advantageous as the catalyst and solvent can often be recycled. While this specific example uses a catalyst, the use of PEG-400 as a biodegradable and non-toxic solvent is a significant step towards a greener process.
Water is another highly desirable green solvent. Research has shown the successful synthesis of unsymmetrical diaryl sulfides from the reaction of arylhydrazines and thiols in water at room temperature, without the need for a transition metal or photocatalyst. organic-chemistry.org This method highlights the potential for developing catalyst-free syntheses in aqueous media.
Visible-light photocatalysis represents another frontier in green synthesis. beilstein-journals.org These reactions can often be carried out under mild conditions, using organic dyes as photocatalysts and sometimes even air as the oxidant. lookchem.com For example, the synthesis of diaryl sulfides has been demonstrated using Eosin Y as an organo-photocatalyst under visible light irradiation in air. lookchem.com This approach avoids the use of harsh oxidants and high temperatures.
Table 2: Examples of Green Solvent and Reagent Systems in Diaryl Sulfide Synthesis
| Synthetic Approach | Green Solvent/Reagent | Catalyst/Conditions | Key Advantage |
| Copper-catalyzed coupling | Polyethylene glycol (PEG-400) | Copper nanopowder | Recyclable catalyst and solvent system. organic-chemistry.org |
| Oxidative cross-coupling | Water | Iodine-mediated | Metal-free, mild conditions, use of water as solvent. organic-chemistry.org |
| Photocatalytic coupling | Acetonitrile, Dimethylformamide | Eosin Y, Visible light, Air | Metal-free, uses light energy and air as an oxidant. lookchem.com |
The exploration of such green solvents and reagent systems is pivotal in developing sustainable synthetic routes for valuable chemical compounds like this compound.
Chemical Reactivity and Mechanistic Investigations of 4,4 Dimethoxy Diphenyl Sulfide
Oxidative Transformations of the Sulfide (B99878) Linkage
The sulfur atom in 4,4'-dimethoxy diphenyl sulfide is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (B87167) and sulfone. These transformations are fundamental in modifying the electronic properties and reactivity of the molecule.
Formation and Reactivity of Sulfoxide Intermediates
The oxidation of diaryl sulfides to sulfoxides is a common and well-studied transformation. For this compound, this conversion can be achieved using a variety of oxidizing agents. The methoxy (B1213986) groups, being electron-donating, increase the electron density on the phenyl rings and, by extension, influence the nucleophilicity of the sulfur atom.
A range of reagents can be employed for the selective oxidation of sulfides to sulfoxides, often under mild conditions to prevent over-oxidation to the sulfone. organic-chemistry.org Common oxidants include hydrogen peroxide, which can be used in conjunction with various catalysts. nih.govresearchgate.net For instance, the oxidation of sulfides to sulfoxides can be performed using hydrogen peroxide in solvents like trifluoroethanol, which facilitates the reaction. orgsyn.org Metal catalysts, such as those based on manganese or iron, can also effectively promote this transformation with high selectivity. organic-chemistry.org The reaction generally proceeds via a nucleophilic attack of the sulfur atom on the oxidant.
The resulting 4,4'-dimethoxy diphenyl sulfoxide is a key intermediate. The sulfoxide group itself can participate in further reactions. For example, it can be reduced back to the sulfide or be involved in reactions like the Pummerer rearrangement under specific conditions, which involves the conversion of a sulfoxide to an α-acyloxy thioether in the presence of an activating agent. acs.org
Table 1: Selected Reagents for the Oxidation of Sulfides to Sulfoxides
| Oxidizing Agent | Catalyst/Conditions | Selectivity for Sulfoxide | Reference |
|---|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Tantalum Carbide | High | organic-chemistry.org |
| Hydrogen Peroxide (H₂O₂) | Scandium Triflate (Sc(OTf)₃) | High for alkyl-aryl sulfides | organic-chemistry.org |
| Periodic Acid (H₅IO₆) | Ferric Chloride (FeCl₃) | Excellent | organic-chemistry.org |
| Urea-Hydrogen Peroxide | Diphenyl Diselenide | Highly Selective | organic-chemistry.org |
| meta-Chloroperoxybenzoic acid (mCPBA) | Standard conditions | Good, risk of over-oxidation | orgsyn.org |
Pathways to Sulfone Derivatives
Further oxidation of the sulfoxide intermediate leads to the formation of 4,4'-dimethoxy diphenyl sulfone. This step typically requires stronger oxidizing conditions or a higher stoichiometry of the oxidant compared to the sulfoxide synthesis. organic-chemistry.org
Reagents such as potassium permanganate (B83412) or an excess of hydrogen peroxide, often in the presence of catalysts like sodium tungstate (B81510), are effective for this transformation. researchgate.netorganic-chemistry.org The choice of catalyst can be crucial in directing the reaction towards the sulfone. For example, while tantalum carbide catalyzes the oxidation to the sulfoxide, niobium carbide is an efficient catalyst for the formation of the sulfone using hydrogen peroxide. organic-chemistry.org The oxidation from sulfoxide to sulfone involves a further electrophilic attack by the oxidizing agent on the sulfur atom of the sulfoxide.
The resulting 4,4'-dimethoxy diphenyl sulfone is a chemically stable compound where the sulfur atom is in its highest oxidation state (+6). The strong electron-withdrawing nature of the sulfonyl group significantly deactivates the aromatic rings towards electrophilic attack.
Table 2: Reagents for the Oxidation of Sulfides to Sulfones
| Oxidizing Agent | Catalyst/Conditions | Selectivity for Sulfone | Reference |
|---|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Niobium Carbide | High | organic-chemistry.org |
| Hydrogen Peroxide (H₂O₂) | Sodium Tungstate (Na₂WO₄) | High | researchgate.net |
| Urea-Hydrogen Peroxide | Phthalic Anhydride | High | organic-chemistry.org |
| Potassium Permanganate (KMnO₄) | Supported on Manganese Dioxide | Good | organic-chemistry.org |
Aromatic Substitution Reactions on the Methoxy-Substituted Phenyl Rings
The phenyl rings of this compound are activated towards electrophilic aromatic substitution (EAS) due to the presence of the electron-donating methoxy groups. masterorganicchemistry.comyoutube.com The sulfide linkage also influences the regioselectivity of these reactions.
The methoxy group is a strong activating group and directs incoming electrophiles to the ortho and para positions. In this compound, the para position to the methoxy group is occupied by the sulfide bridge. Therefore, electrophilic attack is expected to occur at the positions ortho to the methoxy groups (i.e., positions 3, 5, 3', and 5'). The sulfide group is a weak activator and also an ortho, para-director. The combined directing effects of the methoxy and sulfide groups reinforce substitution at the positions adjacent to the methoxy groups.
Common electrophilic aromatic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions. lumenlearning.com For example, bromination can be achieved using reagents like N-bromosuccinimide. Studies on related compounds like 1,4-dimethoxy-2,3-dimethylbenzene (B1360320) show that bromination can occur on the aromatic ring. researchgate.net When the sulfur is oxidized to a sulfone, the strongly deactivating sulfonyl group would make subsequent electrophilic aromatic substitution reactions much more difficult.
Carbon-Sulfur Bond Cleavage Reactions
The carbon-sulfur bonds in this compound can be cleaved under certain conditions, representing a significant mode of reactivity. rsc.org These reactions can be promoted by photochemical methods, transition metals, or strong reagents.
Photochemical C-S bond cleavage in diaryl sulfides can be induced by UV irradiation. acs.org The presence of anions has been shown to promote this cleavage. The mechanism can involve the formation of radical ions as intermediates.
Transition-metal-free methods for C-S bond cleavage have also been developed, utilizing reagents such as oxidants, acids, or bases. rsc.org For instance, reactions involving singlet oxygen with organic sulfides can lead to C-S bond cleavage, sometimes competing with the oxidation of the sulfur atom. researchgate.net The reaction pathway can be influenced by the electronic nature of the substituents on the aromatic rings.
Radical Reactions and Electron Spin Resonance (ESR) Studies
This compound and its oxidized derivatives can participate in radical reactions, typically initiated by one-electron oxidation or reduction. The resulting radical ions can be studied using techniques like Electron Spin Resonance (ESR) spectroscopy.
Upon one-electron oxidation, this compound can form a radical cation. The stability and structure of such species are of mechanistic interest. In a related system, the radical cations of diphenyl sulfone derivatives have been generated by electron beam pulse radiolysis. nih.gov For 4,4'-dimethoxydiphenyl sulfone, the formation of an intramolecular dimer radical cation has been observed, characterized by a near-infrared absorption band. nih.gov The electron-donating methoxy groups were found to increase the stability of these radical cations. nih.gov ESR spectroscopy would be a key technique to probe the spin distribution in these radical species and to understand the extent of delocalization over the two aromatic rings and the sulfur-containing bridge.
Thermal and Photolytic Decomposition Pathways
The stability of this compound under thermal and photolytic stress is a critical aspect of its chemical profile. Decomposition can proceed through various pathways, including C-S bond cleavage and reactions involving the substituents.
Studies on the thermal degradation of poly(p-phenylene sulfide) (PPS), a polymer with a repeating unit analogous to diphenyl sulfide, provide insights into the potential decomposition pathways. researchgate.netresearchgate.net The thermal degradation of PPS involves both chain scission (C-S bond cleavage) and cross-linking reactions. researchgate.net The presence of oxygen can significantly accelerate the degradation process, leading to oxidative cross-linking. researchgate.net For this compound, thermal stress could lead to the homolytic cleavage of the C-S bonds, generating aryl and thiyl radicals.
The photolytic decomposition of diaryl sulfides is also a known process. acs.org Irradiation with UV light can lead to the cleavage of the C-S bond. The photochemistry of related compounds like diphenyl sulfoxide and diphenyl sulfone has also been investigated, revealing complex reaction pathways. acs.org The presence of methoxy groups in this compound is expected to influence the photolytic behavior by altering the electronic excited states of the molecule.
Spectroscopic Characterization and Advanced Structural Analysis of 4,4 Dimethoxy Diphenyl Sulfide
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the chemical environment of magnetic nuclei, such as ¹H and ¹³C. While comprehensive experimental NMR data for 4,4'-Dimethoxy diphenyl sulfide (B99878) is not widely available in public spectral databases, the expected chemical shifts and multiplicities can be predicted based on its structure and data from analogous compounds like diphenyl sulfide and anisole (B1667542).
The ¹H NMR spectrum is expected to feature distinct signals for the methoxy (B1213986) protons and the aromatic protons. The two methoxy groups (–OCH₃) are chemically equivalent and should produce a sharp singlet, typically observed in the range of 3.7-3.9 ppm. The eight aromatic protons form an AA'BB' spin system for each ring. Due to the symmetry of the molecule, the protons ortho to the sulfur atom (H-2, H-6, H-2', H-6') would be chemically equivalent, as would the protons meta to the sulfur atom (H-3, H-5, H-3', H-5'). This would result in two distinct signals, both appearing as doublets in the aromatic region (approximately 6.8-7.4 ppm).
The ¹³C NMR spectrum would provide information on each unique carbon atom in the molecule. Based on symmetry, seven distinct signals are anticipated: one for the methoxy carbons, and six for the carbons of the phenyl rings (four aromatic CH carbons and two quaternary carbons, C-1 and C-4).
Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), would be invaluable for analyzing the compound's preferred conformation in solution. researchgate.net NOESY experiments can detect through-space interactions between protons, which would help determine the dihedral angle between the two phenyl rings and elucidate the spatial relationship between the rings and the methoxy groups. Conformational studies on similar diaryl sulfides have shown that these molecules often adopt a non-planar, twisted conformation to minimize steric hindrance. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4,4'-Dimethoxy Diphenyl Sulfide (Note: These are estimated values based on analogous structures.)
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| Methoxy Protons | ¹H | 3.8 | Singlet (s) |
| Aromatic Protons (ortho to OCH₃) | ¹H | 6.9 | Doublet (d) |
| Aromatic Protons (ortho to S) | ¹H | 7.3 | Doublet (d) |
| Methoxy Carbon | ¹³C | 55-56 | Quartet (in undecoupled) |
| Aromatic Carbon (C-3/5) | ¹³C | ~115 | |
| Aromatic Carbon (C-2/6) | ¹³C | ~133 | |
| Aromatic Carbon (C-4, attached to O) | ¹³C | ~160 | |
| Aromatic Carbon (C-1, attached to S) | ¹³C | ~128 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions corresponding to its ether and aromatic functionalities. Key expected absorptions include:
C-H stretching (aromatic): A series of bands just above 3000 cm⁻¹.
C-H stretching (aliphatic, -OCH₃): Bands typically found in the 2950-2850 cm⁻¹ region.
C=C stretching (aromatic): Several characteristic peaks in the 1600-1450 cm⁻¹ region.
C-O stretching (aryl ether): Strong, characteristic bands are expected. An asymmetric C-O-C stretch would appear around 1250 cm⁻¹, and a symmetric stretch near 1040 cm⁻¹.
C-S stretching: This vibration is often weak and appears in the fingerprint region, typically between 710-570 cm⁻¹.
Out-of-plane C-H bending: Strong bands in the 900-675 cm⁻¹ region, indicative of the para-substitution pattern on the phenyl rings (typically around 830 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy provides complementary information. Due to the presence of the polarizable sulfur atom and phenyl rings, strong Raman signals are expected. Symmetrical vibrations, which may be weak in the IR spectrum, are often strong in the Raman spectrum. The symmetric C-S-C stretching vibration and the aromatic ring "breathing" modes would be particularly prominent. For the parent diphenyl sulfide, a strong Raman signal is observed for the C-S stretch. nih.gov
Table 2: Predicted Principal Vibrational Frequencies for this compound (Note: Based on typical functional group absorption regions.)
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| Aromatic C-H Stretch | IR, Raman | 3100-3000 | Medium-Weak |
| Aliphatic C-H Stretch (-OCH₃) | IR, Raman | 2950-2850 | Medium |
| Aromatic C=C Stretch | IR, Raman | 1600-1450 | Medium-Strong |
| Asymmetric C-O-C Stretch | IR | ~1250 | Strong |
| Symmetric C-O-C Stretch | IR | ~1040 | Strong |
| C-S Stretch | IR, Raman | 710-570 | Weak (IR), Strong (Raman) |
| para-Substituted C-H Bend | IR | ~830 | Strong |
High-Resolution Mass Spectrometry for Elemental Composition and Fragmentation Studies
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule and for deducing its structure through analysis of its fragmentation patterns.
For this compound (C₁₄H₁₄O₂S), the calculated exact mass of the molecular ion [M]⁺• is 246.0715 Da. HRMS can confirm this mass with high accuracy, verifying the molecular formula.
The electron ionization (EI) mass spectrum would show a prominent molecular ion peak at m/z 246. The fragmentation pattern would be dictated by the stability of the resulting ions and neutral fragments. Key fragmentation pathways would likely involve:
Cleavage of the C-S bond: This could lead to fragments corresponding to the methoxyphenyl radical or cation (C₇H₇O, m/z 107) and the methoxyphenylthio radical or cation (C₇H₇OS, m/z 139).
Loss of a methyl group: Cleavage of a methyl radical (•CH₃) from one of the methoxy groups would result in a significant fragment ion at m/z 231 [M-15]⁺.
Loss of formaldehyde (B43269): A rearrangement reaction could lead to the loss of a neutral formaldehyde molecule (CH₂O) from the molecular ion, giving a peak at m/z 216 [M-30]⁺.
Loss of a methoxy group: Cleavage of a methoxy radical (•OCH₃) would produce an ion at m/z 215 [M-31]⁺.
The fragmentation of the parent compound, diphenyl sulfide, shows a strong molecular ion at m/z 186 and a significant peak at m/z 152, corresponding to the loss of a sulfur atom after rearrangement. nih.govnist.gov Similar complex rearrangements might also be observed for the dimethoxy derivative.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound (Note: Based on common fragmentation pathways for aryl ethers and sulfides.)
| m/z | Proposed Fragment Identity | Proposed Neutral Loss |
| 246 | [C₁₄H₁₄O₂S]⁺• (Molecular Ion) | - |
| 231 | [C₁₃H₁₁O₂S]⁺ | •CH₃ |
| 215 | [C₁₃H₁₁S]⁺ | •OCH₃ |
| 139 | [C₇H₇OS]⁺ | •C₇H₇O |
| 107 | [C₇H₇O]⁺ | •C₇H₇OS |
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique provides accurate measurements of bond lengths, bond angles, and torsional (dihedral) angles, revealing the molecule's conformation and how it packs into a crystal lattice.
A search of crystallographic databases indicates that the crystal structure of this compound has not been reported. However, analysis of related structures, such as 4,4'-thiodiphenol, provides insight into the likely structural features. nih.gov
If a single crystal of this compound were analyzed, X-ray diffraction would elucidate:
The C-S-C bond angle: This would reveal the geometry around the central sulfur atom.
The C-S and C-O bond lengths: These values can offer insight into the electronic nature of the bonds.
Intermolecular interactions: The analysis would reveal any significant non-covalent interactions, such as π-π stacking or C-H···O hydrogen bonds, that stabilize the crystal packing.
While the crystal structure for the disulfide analogue, bis(4-methoxyphenyl) disulfide, has been determined, it is important to note that the C-S-S-C dihedral angle of the disulfide bridge imposes different conformational constraints than the single sulfur atom in the sulfide.
Computational Chemistry and Theoretical Studies of 4,4 Dimethoxy Diphenyl Sulfide
Electronic Structure and Bonding Analysis using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 4,4'-Dimethoxy diphenyl sulfide (B99878), DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or higher, provide a detailed picture of its molecular orbitals and bonding characteristics.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The energy gap between the HOMO and LUMO indicates the molecule's chemical stability and reactivity. A larger energy gap suggests higher stability and lower reactivity. For a related compound, 4,4-dimethoxy-1,1-biphenyl, the HOMO-LUMO energy gap was calculated to be 4.57 eV, indicating good stability. researchgate.net
Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps illustrate the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 4,4'-Dimethoxy diphenyl sulfide, the MEP would likely show negative potential (red and yellow regions) around the oxygen atoms of the methoxy (B1213986) groups and the sulfur atom, indicating these as sites for electrophilic attack. The aromatic rings would exhibit a more complex potential surface, with regions of both positive and negative potential influencing their reactivity.
Natural Bond Orbital (NBO) analysis can further elucidate the bonding within the molecule, including hyperconjugative interactions and charge delocalization. This analysis provides information on the strength and nature of the bonds, such as the C-S-C linkage and the bonds within the aromatic rings and methoxy groups.
Table 1: Calculated Electronic Properties of a Structurally Similar Compound (4,4-dimethoxy-1,1-biphenyl)
| Property | Calculated Value | Reference |
| HOMO-LUMO Energy Gap (eV) | 4.57 | researchgate.net |
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of this compound are critical to its properties and interactions. Conformational analysis aims to identify the most stable arrangements of the atoms in space (conformers) and the energy barriers between them.
Potential energy surface (PES) scans are a common computational technique for exploring conformational space. q-chem.comresearchgate.netq-chem.com For this compound, a key conformational variable is the dihedral angle around the C-S-C bonds. By systematically rotating these bonds and calculating the energy at each step, a PES can be generated, revealing the lowest energy conformers. For a similar molecule, 4-methoxythioanisole, PES scans revealed that the most stable conformation has the CH3-S-Ph group oriented nearly perpendicular to the phenyl ring plane. ijert.org
Molecular dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. By simulating the motion of the atoms at a given temperature, MD can explore the conformational landscape and provide insights into the flexibility and accessible conformations of the molecule under specific conditions. These simulations can reveal how the phenyl rings and methoxy groups move relative to each other and how these motions might influence the molecule's properties.
Prediction of Reactivity and Reaction Pathways
Computational methods are instrumental in predicting the reactivity of this compound and elucidating potential reaction pathways. nih.govrsc.org As indicated by MEP analysis, the electron-rich sulfur and oxygen atoms are likely sites for electrophilic attack. The aromatic rings, activated by the electron-donating methoxy groups, are also susceptible to electrophilic aromatic substitution.
Fukui functions and dual descriptors, derived from DFT calculations, can provide more quantitative predictions of reactivity. nih.gov These descriptors help to identify the most reactive sites for both nucleophilic and electrophilic attack. For instance, calculations can predict whether an incoming electrophile will preferentially attack the ortho or meta positions relative to the sulfide and methoxy groups.
Computational studies can also model entire reaction pathways, calculating the energies of reactants, transition states, and products. escholarship.org This allows for the determination of activation energies and reaction enthalpies, providing a detailed understanding of the reaction mechanism. For example, the mechanism of oxidation at the sulfur atom or electrophilic substitution on the aromatic rings could be thoroughly investigated using these methods.
Computational Spectroscopic Property Prediction and Validation
Computational chemistry is a powerful tool for predicting and interpreting various types of spectra, including NMR, IR, and UV-Vis. nsf.gov These predictions are invaluable for confirming molecular structures and understanding the electronic transitions within the molecule.
NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. nih.govnih.govlibretexts.org By comparing the calculated shifts with experimental data, the assignment of peaks in the experimental spectrum can be confirmed. For complex molecules, computational prediction is often essential for accurate structural elucidation. nih.gov
Vibrational Spectroscopy (IR and Raman): Theoretical calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its IR and Raman spectra. ijert.orgclinicsearchonline.orgdocumentsdelivered.com By comparing the calculated spectrum with the experimental one, each vibrational mode can be assigned to a specific motion of the atoms, such as C-H stretches, C=C ring vibrations, and C-S stretches.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for calculating the electronic absorption spectra (UV-Vis) of molecules. researchgate.netnih.govyoutube.commdpi.comyoutube.com These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. For this compound, TD-DFT calculations would likely predict transitions involving the π-electrons of the aromatic rings and the non-bonding electrons on the sulfur atom.
Applications of 4,4 Dimethoxy Diphenyl Sulfide in Advanced Materials Science
Role as a Monomer or Building Block in Polymer Chemistry
Diaryl sulfide (B99878) units are integral building blocks for high-performance polymers, particularly poly(thioether)s. These polymers are known for their excellent thermal stability, chemical resistance, and mechanical properties. While direct polymerization of 4,4'-Dimethoxy diphenyl sulfide is not extensively documented in mainstream literature, its structural motifs are found in more complex monomers used for creating advanced polymers like polythioetherimides. researchgate.net
For instance, analogous structures are used in the synthesis of polythioetherimides through a two-step polycondensation process. This typically involves reacting a thioether-bridged aromatic dianhydride with various aromatic diamines. researchgate.net The resulting poly(amic acid) precursors are then converted into the final polythioetherimide. The thioether linkages in the polymer backbone, similar to the one in this compound, impart improved solubility and processing characteristics without significantly compromising thermal stability.
The synthesis of poly(p-phenylene sulfide) (PPS) through the oxidative polymerization of diphenyl disulfide offers another perspective. researchgate.net This process involves the electrophilic reaction of a sulfonium (B1226848) cation, demonstrating a pathway for forming thioether bonds in a polymer chain. researchgate.net The presence of activating methoxy (B1213986) groups in this compound could potentially influence such polymerization reactions, offering a way to create modified poly(thioether)s with tailored electronic properties. The general approach for creating such sulfur-containing polymers highlights the potential of this compound to act as a comonomer or a foundational structure for more complex monomers designed for specialty polymers.
Integration into Functional Organic Materials
The incorporation of diaryl sulfide moieties, such as that from this compound, is a key strategy for developing functional organic materials. researchgate.net These materials are designed to possess specific physical or chemical properties that can be exploited for particular applications. The sulfur atom and the aromatic rings contribute significantly to properties like high refractive index, thermal stability, and specific electronic characteristics.
A prime example is the development of high refractive index (HRI) photopolymers. In a relevant study, researchers synthesized HRI photopolymers by modifying an epoxy acrylic acid with a structurally similar compound, 4,4′-thiodibenzenethiol. mdpi.com The resulting diphenyl sulfide-based polymers exhibited a high refractive index (n > 1.63), excellent optical transmittance (T > 95%), and good thermal stability (Tg > 100 °C) after UV curing. mdpi.com The diphenyl sulfide structure is crucial for achieving a high molar refractive index. mdpi.com The principles demonstrated in this research are directly applicable to this compound, where the core structure is identical and the methoxy groups could further enhance solubility and modify the material's polarity and electronic nature.
Design of Optoelectronic and Photoactive Materials Containing Diaryl Sulfide Moieties
The unique electronic structure of diaryl sulfides makes them attractive for optoelectronic and photoactive materials, which interact with light to produce an electrical signal or vice-versa. cas.orgsigmaaldrich.com These materials are central to technologies like solar cells, photodetectors, and light-emitting diodes.
The data below, based on findings from related diphenyl sulfide photopolymers, illustrates the typical performance enhancements achieved.
| Photopolymer | Refractive Index | Optical Transmittance | Glass Transition Temp. (Tg) |
| EA-UV (Epoxy Acrylate Modified) | > 1.63 | > 95% | > 100 °C |
| AOI-UV (Isocyanate Acrylate Modified) | 1.667 | > 95% | > 100 °C |
This table presents data for photopolymers synthesized from a structurally similar diphenyl sulfide, 4,4′-thiodibenzenethiol, demonstrating the potential of the diaryl sulfide moiety in optoelectronic applications. mdpi.com
The high transparency in the visible spectrum combined with a high refractive index makes these materials ideal for managing light in optical devices. The synthetic versatility allows for fine-tuning of these properties, and the inclusion of methoxy groups as in this compound could be used to further modulate the electronic bandgap and light-absorption characteristics.
Utilization in Organic Electronics and Semiconductor Research
Organic electronics is a rapidly growing field that utilizes carbon-based materials in electronic devices such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). researchgate.net Sulfur-containing organic compounds, especially those with π-conjugated systems, are a major class of materials in this field due to their excellent charge-carrying capabilities. cas.orgsigmaaldrich.com
While this compound itself is not a complex conjugated polymer, it serves as a fundamental building block whose electronic properties can be informative. The diaryl sulfide structure provides a π-system that can facilitate charge transport, and the sulfur atom can participate in intermolecular interactions that influence molecular packing in the solid state—a critical factor for efficient charge mobility.
The methoxy groups (-OCH₃) are electron-donating substituents. In the context of a larger conjugated system built from this moiety, these groups would increase the energy of the highest occupied molecular orbital (HOMO), effectively lowering the ionization potential of the material. This "n-doping" character is a common strategy for tuning the semiconductor properties of organic materials for specific device architectures. cas.org For example, research on poly(3',4'-dimethoxy-2,2':5',2"-terthiophene) shows that dimethoxy substituents are used to alter the structural and physicochemical properties of conducting polymers. mdpi.com This demonstrates a clear precedent for using methoxy-substituted sulfur-containing aromatics in the design of new organic semiconductors. Therefore, this compound represents a structural unit of interest for designing novel p-type organic semiconductors with tailored electronic levels for applications in advanced electronics. european-mrs.com
Catalytic Roles and Catalyst Design Involving 4,4 Dimethoxy Diphenyl Sulfide
4,4'-Dimethoxy Diphenyl Sulfide (B99878) as a Ligand Precursor in Transition Metal Catalysis
No studies have been found that utilize 4,4'-Dimethoxy diphenyl sulfide as a precursor to synthesize new ligands for transition metal catalysis. The sulfur atom and the methoxy (B1213986) groups on the phenyl rings could theoretically offer coordination sites for a metal center, but there is no published evidence of this being explored.
Its Potential as a Precursor for Heterogeneous Catalysts
There is no available literature on the use of this compound as a starting material for the creation of heterogeneous catalysts. This would typically involve supporting the compound or its derivatives on a solid matrix, a process for which no documentation could be located for this specific sulfide.
Participation in Catalytic Cycles for C-S Bond Formation Reactions
While C-S bond formation is a critical process in organic synthesis, and numerous catalysts have been developed for this purpose, the role of this compound within these catalytic cycles has not been described in any located research.
Mechanistic Studies of this compound-Mediated Catalytic Processes
Consistent with the lack of findings in the other areas, no mechanistic studies investigating catalytic processes mediated by this compound have been published. Such studies are fundamental to understanding and optimizing catalytic systems, but they have not been applied to this particular compound.
Environmental Considerations and Sustainable Chemical Development Associated with 4,4 Dimethoxy Diphenyl Sulfide
Life Cycle Assessment of Synthetic and Application Pathways
A complete Life Cycle Assessment (LCA) for 4,4'-Dimethoxy diphenyl sulfide (B99878) is not publicly available. However, insights can be gleaned from the life cycle of its precursors, such as anisole (B1667542). The production of anisole, a key starting material, has been shown to have a notable environmental impact across several categories. rsc.org
The application phase of 4,4'-Dimethoxy diphenyl sulfide, likely as an intermediate in the synthesis of other molecules, would have its own set of environmental impacts depending on the efficiency of the subsequent reactions and the nature of the final products. Without specific application data, a quantitative assessment remains speculative. The final stage, disposal or degradation, is addressed in the following section.
Interactive Data Table: Comparative Environmental Impact of Anisole (a precursor)
This table is based on a life cycle assessment of anisole used as an anti-solvent and provides context for the potential upstream environmental impacts of this compound.
| Impact Category | Anisole Performance | Key Contributing Factor |
| Climate Change | Higher impact than alternatives like chlorobenzene (B131634) | Multi-step synthesis procedure from petroleum-based feedstocks rsc.orgpmarketresearch.com |
| Human & Ecosystem Toxicity | Potentially lower carcinogenic toxicity in specific applications | Avoidance of chlorinated compounds like chlorobenzene rsc.org |
| Resource Depletion | Contribution to depletion of fossil fuels | Reliance on crude oil and natural gas for precursor synthesis researchgate.net |
Environmental Fate and Degradation Pathways in Various Media
Direct studies on the environmental fate and degradation of this compound are scarce. However, research on analogous sulfur-containing aromatic compounds provides a likely model for its environmental behavior.
Studies on dibenzyl sulfide and diphenyl sulfide have shown that white-rot fungi can metabolize these compounds. The primary degradation pathway involves the oxidation of the sulfur atom to form sulfoxides and subsequently sulfones. nih.gov For instance, Trametes versicolor has been observed to convert diphenyl sulfide into its corresponding sulfone. nih.gov It is highly probable that this compound would undergo a similar initial transformation in the presence of suitable microorganisms.
The methoxy (B1213986) groups on the phenyl rings may also influence the degradation process. The biodegradation of diphenyl ether, which is structurally similar, proceeds through dioxygenation of the aromatic ring, leading to the formation of phenols and catechols. researchgate.net A similar ring-cleavage mechanism could occur for this compound after or in parallel with the oxidation of the sulfide bridge.
The persistence of the degradation products is a key consideration. While the initial oxidation products (sulfoxide and sulfone) may be more water-soluble, their subsequent degradation rate is unknown. The ultimate fate would likely be mineralization to carbon dioxide, water, and sulfate (B86663) ions under aerobic conditions.
The ecotoxicity of related compounds offers some indication of potential environmental risks. For example, 4,4'-di-chlorodiphenyl sulfide (4,4'-di-CDPS) has been shown to inhibit the growth of the green algae Scenedesmus obliquus and induce oxidative stress. researchgate.netnih.gov While the methoxy groups in this compound will alter its toxicological profile compared to its chlorinated analog, the potential for similar effects on aquatic organisms cannot be dismissed without specific testing.
Interactive Data Table: Probable Degradation Profile of this compound
This table is inferred from studies on analogous compounds.
| Environmental Medium | Probable Degradation Pathway | Potential Degradation Products |
| Soil/Sediment | Microbial oxidation by fungi and bacteria nih.gov | 4,4'-Dimethoxy diphenyl sulfoxide (B87167), 4,4'-Dimethoxy diphenyl sulfone |
| Water | Aerobic biodegradation, potentially initiated by oxidation of the sulfur atom nih.gov | Sulfoxides, sulfones, and potentially phenolic compounds from ring cleavage researchgate.netnih.gov |
| Air | Likely to have low volatility due to its molecular weight and solid form sigmaaldrich.com | Photochemical degradation pathways are possible but not documented. |
Development of Sustainable Synthesis Routes and Waste Minimization Strategies
Traditional methods for synthesizing diaryl sulfides often involve harsh reaction conditions and the use of stoichiometric reagents that generate significant waste. The development of greener synthetic routes is crucial for the sustainable production of compounds like this compound.
Key areas for improvement in the synthesis of diaryl sulfides include:
Catalysis: The use of catalytic systems, particularly with transition metals like copper or palladium, can enable C-S bond formation under milder conditions and with higher atom economy. researchgate.net
Solvent Selection: Replacing conventional volatile organic solvents with more environmentally benign alternatives is a core principle of green chemistry. The use of deep eutectic solvents (DES), for example, has been explored for the synthesis of other heterocyclic compounds and could potentially be adapted for diaryl sulfide synthesis. asianpubs.org
Alternative Reagents: Developing synthetic protocols that utilize less hazardous and more readily available starting materials is another important strategy. For instance, processes starting from 4-mercaptophenol (B154117) derivatives and anisole derivatives under catalytic conditions could be explored.
Waste Minimization: The ideal synthesis would be a one-pot reaction with high yield and selectivity, minimizing the need for purification steps that generate waste. Processes that utilize phase-transfer catalysts in two-phase systems can also simplify product separation and catalyst recycling. google.com
A patent for the synthesis of 4,4'-diamino-diphenyl-sulfone, a related compound, highlights a more advantageous oxidation step using a hydrogen peroxide/sodium tungstate (B81510) system instead of potassium permanganate (B83412), which is less environmentally friendly. google.com This suggests that similar improvements could be made in the synthesis of other diphenyl sulfide derivatives.
Interactive Data Table: Strategies for Sustainable Synthesis of Diaryl Sulfides
This table outlines general green chemistry approaches applicable to the synthesis of this compound.
| Strategy | Approach | Potential Benefit |
| Catalyst Development | Use of copper or palladium catalysts researchgate.net | Milder reaction conditions, higher yields, and reduced byproducts. |
| Green Solvents | Employing deep eutectic solvents (DES) or water as the reaction medium asianpubs.org | Reduced toxicity, improved biodegradability, and easier product separation. |
| Alternative Oxidants | Utilizing H₂O₂/Na₂WO₄ systems instead of permanganates google.com | Formation of water as the primary byproduct, avoiding heavy metal waste. |
| Process Intensification | Development of one-pot, multi-component reactions | Reduced energy consumption, solvent use, and waste generation. |
Future Research Directions and Emerging Opportunities in 4,4 Dimethoxy Diphenyl Sulfide Chemistry
Exploration of Novel Synthetic Methodologies and Reactivity Patterns
The synthesis of diaryl sulfides, including 4,4'-Dimethoxy Diphenyl Sulfide (B99878), has traditionally relied on methods such as the Ullmann condensation. wikipedia.org However, these classic reactions often necessitate harsh conditions, including high temperatures and the use of stoichiometric amounts of copper. wikipedia.org Modern organic synthesis is continually seeking milder, more efficient, and sustainable methods.
Future research will likely focus on the development and optimization of novel catalytic systems for the synthesis of 4,4'-Dimethoxy Diphenyl Sulfide. Palladium-catalyzed cross-coupling reactions, which have shown remarkable versatility in C-S bond formation, represent a promising avenue. researchgate.netnih.gov The design of new ligands tailored for palladium catalysts could lead to higher yields, lower catalyst loadings, and broader functional group tolerance under milder conditions. nih.gov
Another emerging area is the use of visible-light photoredox catalysis for the synthesis of aryl sulfides from electron-rich arenes. beilstein-journals.orgresearchgate.net This approach offers a green and efficient alternative, proceeding at room temperature and often avoiding the need for pre-functionalized starting materials. beilstein-journals.org The electron-rich nature of the anisole (B1667542) moieties in this compound makes this strategy particularly relevant.
The reactivity of this compound itself warrants deeper investigation. The electron-donating methoxy (B1213986) groups are expected to activate the aromatic rings towards electrophilic substitution, while also influencing the oxidation chemistry at the sulfur center. Understanding these reactivity patterns is crucial for the strategic design of more complex molecules derived from this scaffold. Studies on photochemical anion-promoted carbon-sulfur bond cleavage could also unveil new reactive pathways and synthetic applications. acs.org
Table 1: Comparison of Synthetic Methodologies for Diaryl Sulfides
| Methodology | Catalyst/Reagent | Typical Conditions | Advantages | Potential for this compound |
| Ullmann Condensation | Copper (stoichiometric or catalytic) | High temperature (>210°C), polar solvents wikipedia.org | Established method | Applicable, but harsh conditions may be a drawback. |
| Palladium-Catalyzed Coupling | Palladium complexes with specific ligands | Milder conditions, lower catalyst loading researchgate.net | High efficiency, broad scope | Highly promising for efficient and selective synthesis. |
| Photoredox Catalysis | Iridium or organic dye photocatalysts, visible light | Room temperature, ambient conditions beilstein-journals.org | Green, sustainable, mild | Excellent potential due to electron-rich nature. |
| In-situ Sulfenyl Chloride Formation | N-Chlorosuccinimide/Thiol, then Organozinc reagent | Mild conditions (0°C to rt) acs.org | Tolerates sensitive functional groups | A viable alternative for specific applications. |
Design and Synthesis of Next-Generation Materials with Enhanced Performance
The inherent properties of the diphenyl sulfide scaffold, such as thermal stability and high refractive index, make it an attractive building block for advanced materials. While research has been conducted on photopolymers derived from related compounds like 4,4′-thiodibenzenethiol, the specific incorporation of this compound into next-generation materials is an area ripe for exploration.
The methoxy groups can be expected to enhance solubility and processability, which are often limiting factors in polymer synthesis. Furthermore, these electron-donating groups can modulate the electronic and optical properties of the resulting materials. A key area of future research will be the synthesis of novel poly(p-phenylene sulfide) (PPS) analogues. PPS is a high-performance thermoplastic known for its excellent thermal and chemical resistance. By incorporating this compound as a monomer or co-monomer, it may be possible to create new polymers with tailored properties, such as a lower melting point for easier processing or altered dielectric properties for electronic applications. Research into the synthesis of PPS from disubstituted diphenyl disulfides has already shown the feasibility of creating high molecular weight polymers. researchgate.net
The development of new materials with high refractive indices is another promising direction, with potential applications in optics and photonics. The sulfur atom and aromatic rings of diphenyl sulfides contribute to a high molar refractive index, a property that could be fine-tuned by the methoxy substituents.
Advanced Computational Modeling for Predictive Material Design and Catalysis
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding molecular structure, reactivity, and properties. nih.gov For this compound, computational modeling can provide deep insights that can guide experimental work.
Future research will likely employ advanced computational methods to:
Predict Reactivity: DFT calculations can model the transition states of various reactions, helping to elucidate reaction mechanisms and predict the most favorable pathways for both the synthesis and subsequent functionalization of this compound.
Elucidate Electronic and Photophysical Properties: Computational studies can predict the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding the electronic behavior and potential applications in organic electronics. researchgate.net The effect of the methoxy groups on the photophysical properties, such as absorption and emission spectra, can also be modeled, guiding the design of new fluorescent materials or photosensitizers. nih.govnih.govresearchgate.net
Design Novel Materials: By simulating the properties of polymers and other materials incorporating the this compound unit, researchers can predict their performance before undertaking lengthy and costly synthesis. This includes predicting properties like band gap, charge transport characteristics, and mechanical strength.
Investigate Intermolecular Interactions: Modeling can shed light on how molecules of this compound interact with each other and with other molecules, which is important for understanding its crystal packing, solubility, and its potential as a ligand for catalysts or as a corrosion inhibitor. rsc.org
Table 2: Potential Computational Research Areas for this compound
| Research Area | Computational Method | Predicted Properties | Potential Impact |
| Synthetic Methodologies | DFT (Transition State Theory) | Reaction barriers, mechanism elucidation | Optimization of reaction conditions, catalyst design. |
| Electronic Properties | DFT, TD-DFT | HOMO/LUMO energies, band gap, absorption spectra | Design of new electronic and optical materials. researchgate.net |
| Material Performance | Molecular Dynamics, DFT | Polymer chain conformation, mechanical properties | Predictive design of high-performance polymers. |
| Ligand-Metal Interactions | DFT | Binding energies, geometric parameters | Development of new catalysts with tailored selectivity. |
Interdisciplinary Research Connecting Fundamental Chemistry to Applied Sciences
The unique combination of a flexible sulfide bridge, rigid phenyl rings, and electron-donating methoxy groups makes this compound a versatile scaffold for interdisciplinary research. Future work will likely see this compound and its derivatives being explored in a wider range of applications, bridging fundamental chemical principles with applied sciences.
In medicinal chemistry , sulfur-containing compounds are prevalent in a vast number of pharmaceuticals. nih.gov The diphenyl sulfide core has been identified as a promising scaffold for developing selective ligands for various biological targets, such as the serotonin (B10506) transporter. nih.gov The methoxy groups of this compound could be used to fine-tune the binding affinity and pharmacokinetic properties of new drug candidates. Its derivatives could be explored for their potential as anticancer, antiviral, or anti-inflammatory agents.
In materials science , beyond the applications in polymers and optics mentioned earlier, derivatives of this compound could be investigated for use in organic light-emitting diodes (OLEDs), solar cells, and sensors. The ability of the sulfur atom to interact with metal surfaces also suggests potential applications in the development of corrosion inhibitors and self-assembled monolayers.
The connection between these fields will be strengthened by a feedback loop where the needs of applied sciences drive fundamental research into the synthesis and properties of new this compound derivatives, while a deeper understanding of its chemistry will, in turn, open up new and unforeseen applications.
Q & A
Q. What are the established laboratory synthesis routes for 4,4'-dimethoxy diphenyl sulfide, and how is purity optimized?
The compound is typically synthesized via nucleophilic aromatic substitution, where 4-methoxythiophenol reacts with 4-iodoanisole under palladium catalysis or via Ullmann coupling. Solvent selection (e.g., DMF or toluene) and temperature control (80–120°C) are critical for yield optimization. Purity (>99%) is achieved through recrystallization in ethanol or column chromatography using silica gel . Characterization via melting point analysis (literature: ~120–125°C) and HPLC (C18 column, methanol/water mobile phase) ensures batch consistency.
Q. What analytical techniques are recommended for characterizing this compound?
Key methods include:
- ¹H NMR : Peaks at δ 7.27 ppm (d, J = 6.9 Hz, 4H, aromatic protons adjacent to sulfur) and δ 3.89 ppm (s, 6H, methoxy groups) .
- FT-IR : Stretching vibrations at 1250 cm⁻¹ (C-O of methoxy) and 1080 cm⁻¹ (C-S-C).
- Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 247.3) confirms molecular weight.
Advanced Research Questions
Q. How can researchers mitigate challenges in regioselectivity during synthesis?
Regioselectivity issues arise due to competing para/meta substitution in asymmetric systems. Strategies include:
- Using sterically hindered catalysts (e.g., Xantphos-Pd complexes) to favor para coupling .
- Introducing directing groups (e.g., nitro) temporarily, followed by reduction .
- Monitoring reaction progress via TLC with UV visualization to detect byproducts early.
Q. How should discrepancies in NMR data be resolved during characterization?
Variations in chemical shifts may stem from solvent polarity, concentration, or impurities. For example, deuterated chloroform (CDCl₃) vs. DMSO-d₆ can shift methoxy peaks by 0.1–0.3 ppm. Always compare against literature spectra acquired under identical conditions . Contaminants like residual solvents (e.g., DMF) can obscure signals; rigorous drying under vacuum is advised.
Q. What role does this compound play in polymer chemistry?
The compound serves as a precursor for poly(ether sulfone)s and liquid crystalline polymers. Its methoxy groups enhance solubility in polar aprotic solvents, while the sulfide linkage imparts flexibility. For example, copolymerization with 4,4'-dichlorodiphenyl sulfone (via SNAr reaction) yields high-performance thermoplastics with Tg > 200°C .
Q. How do structural modifications influence its antioxidant activity?
Replacing methoxy with hydroxyl groups (e.g., 4,4'-dihydroxy diphenyl sulfide) increases radical scavenging capacity due to phenolic -OH donating protons. In DPPH assays, EC₅₀ values correlate with electron-donating substituents: methoxy (EC₅₀ ~50 μg/mL) < hydroxy (EC₅₀ ~10 μg/mL). However, methoxy derivatives exhibit better stability under oxidative conditions .
Safety and Handling
Q. What safety protocols are critical when handling this compound?
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use NIOSH-approved N95 masks if handling powders .
- Ventilation : Conduct reactions in fume hoods to limit inhalation of vapors/dust.
- Storage : Keep in amber glass bottles at 2–8°C under inert gas (N₂/Ar) to prevent oxidation.
Data Contradictions and Troubleshooting
Q. Why do reported melting points vary across studies?
Discrepancies (e.g., 120–125°C vs. 130°C) often arise from polymorphic forms or impurities. Consistently use slow recrystallization (1–2°C/min cooling) to isolate the thermodynamically stable polymorph. DSC analysis at 10°C/min heating rate provides accurate thermal profiles .
Q. How to address low yields in Ullmann coupling reactions?
Common pitfalls include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
